molecular formula C21H20FNO5 B215647 2-(4-Fluorophenyl)-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate

2-(4-Fluorophenyl)-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate

Cat. No. B215647
M. Wt: 385.4 g/mol
InChI Key: UTBZOKNJHSYMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FAOA and belongs to the class of compounds known as oxo-esters. FAOA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of FAOA is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. FAOA has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
FAOA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that FAOA can inhibit the activity of enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. FAOA has also been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FAOA in lab experiments is its high purity and stability. FAOA is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using FAOA is its potential toxicity. Studies have shown that FAOA can be toxic to certain cell lines, and caution should be taken when handling the compound.

Future Directions

There are several potential future directions for research involving FAOA. One area of interest is in the development of FAOA derivatives that exhibit improved efficacy and reduced toxicity. Another potential direction is in the development of FAOA-based drug delivery systems that can target cancer cells specifically. Additionally, further research is needed to fully understand the mechanism of action of FAOA and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of FAOA involves the reaction of 4-acetylaniline and 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with ethyl 5-oxopentanoate in the presence of potassium carbonate to yield FAOA. This synthesis method has been optimized to produce high yields of FAOA with high purity.

Scientific Research Applications

FAOA has been found to exhibit a range of properties that make it a promising candidate for use in scientific research. One of the most significant applications of FAOA is in the field of cancer research. Studies have shown that FAOA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer treatment.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate

Molecular Formula

C21H20FNO5

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-acetylanilino)-5-oxopentanoate

InChI

InChI=1S/C21H20FNO5/c1-14(24)15-7-11-18(12-8-15)23-20(26)3-2-4-21(27)28-13-19(25)16-5-9-17(22)10-6-16/h5-12H,2-4,13H2,1H3,(H,23,26)

InChI Key

UTBZOKNJHSYMMK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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